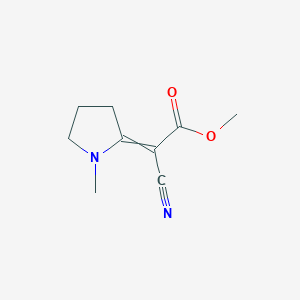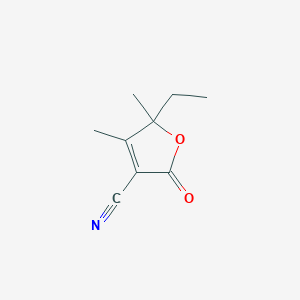![molecular formula C16H19N7O5 B14688397 Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate CAS No. 23853-05-6](/img/structure/B14688397.png)
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoate ester linked to a pyrimidine derivative, making it a subject of interest in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Chemischer Reaktionen
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where nucleophiles replace the ethoxy group.
Common reagents used in these reactions include acids, bases, and metal catalysts, with major products varying based on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s nitro and amino groups play crucial roles in binding to active sites and disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-[[3-[(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)amino]-2-oxopropyl]amino]benzoate: Similar in structure but with different substitution patterns, leading to varied biological activities.
Ethyl 4-[[3-[(2,6-diamino-4-oxo-1,6-dihydropyrimidin-5-yl)amino]-2-oxopropyl]amino]benzoate: Another analog with distinct pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior .
Eigenschaften
CAS-Nummer |
23853-05-6 |
|---|---|
Molekularformel |
C16H19N7O5 |
Molekulargewicht |
389.37 g/mol |
IUPAC-Name |
ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate |
InChI |
InChI=1S/C16H19N7O5/c1-2-28-15(25)9-3-5-10(6-4-9)19-7-11(24)8-20-14-12(23(26)27)13(17)21-16(18)22-14/h3-6,19H,2,7-8H2,1H3,(H5,17,18,20,21,22) |
InChI-Schlüssel |
XTEZYLDTDVBWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(=O)CNC2=NC(=NC(=C2[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)

![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)






![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)


